N-[4-(2-methoxyethoxy)phenyl]acetamide
Description
N-[4-(2-Methoxyethoxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group. This structural motif combines the electron-donating effects of methoxy and ethoxy groups, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(13)12-10-3-5-11(6-4-10)15-8-7-14-2/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
AYAFAOSKTZEUEP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
- N-(4-Methoxyphenyl)acetamide Structure: Methoxy (-OCH₃) substituent at the para position. Properties: Reduced hydrophilicity compared to the 2-methoxyethoxy derivative due to the absence of an ethoxy chain. Key Difference: The shorter methoxy group limits steric bulk and hydrogen-bonding capacity relative to the 2-methoxyethoxy chain.
- N-[4-(1-Ethoxyethoxy)phenyl]acetamide Structure: Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent.
Sulfonamide and Sulfamoyl Derivatives
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structure: Piperazine-sulfamoyl group at the para position. Activity: Exhibited anti-hypernociceptive effects in inflammatory pain models, linked to sulfamoyl-mediated enzyme inhibition . Key Difference: The sulfonamide group introduces hydrogen-bonding and ionizable sites, enhancing target binding compared to alkoxy substituents.
- N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Structure: Dual sulfonamide groups with a methoxybenzene moiety.
Thiol- and Amino-Substituted Derivatives
- 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide Structure: Thiol (-SH) and anilino (-NHC₆H₅) substituents.
- N-[3-Amino-4-(2-methoxyethoxy)phenyl]acetamide Structure: Amino (-NH₂) and 2-methoxyethoxy groups at adjacent positions. Properties: The amino group enhances solubility and enables conjugation reactions, useful in prodrug design .
Complex Derivatives with Pharmacological Significance
- Ubaditinib (N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) Structure: Incorporates a 2-methoxyethoxy group within a quinazoline-based tyrosine kinase inhibitor. Activity: Potent antineoplastic activity via kinase inhibition, highlighting the role of the 2-methoxyethoxy chain in improving target affinity and pharmacokinetics .
Data Tables
Table 1. Structural and Pharmacological Comparison of Selected Acetamide Derivatives
*Calculated based on formula C₁₁H₁₅NO₃.
Table 2. Impact of Substituents on Physicochemical Properties
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